3-Ethoxyacrylic Acid Enables Hydroxyacrylato Ligand Formation Unattainable with Acrylic Acid
3-Ethoxyacrylic acid functions as a precursor for 3-hydroxyacrylic acid as a leaving group in platinum(II) antitumor complexes, a transformation that acrylic acid cannot undergo because it lacks the β-alkoxy substituent necessary for subsequent hydrolysis to the hydroxyacrylato species. In a 2021 study, two platinum(II) complexes were synthesized from cis-diamminediiodo platinum(II) and 3-ethoxyacrylic acid, yielding complexes with 3-hydroxyacrylic acid as the Michael acceptor leaving group [1]. Acrylic acid, lacking the β-ethoxy group, cannot participate in this same sequence to generate the hydroxyacrylato ligand. The resulting complexes were structurally confirmed by elemental analysis, IR, ¹H NMR, ¹³C NMR, and HRMS, and their antitumor activity was evaluated via MTT assay [2].
| Evidence Dimension | Synthetic utility in platinum(II) complex formation |
|---|---|
| Target Compound Data | Successfully yielded (3-hydroxyacrylato-O,O′)diammineplatinum(II) complexes |
| Comparator Or Baseline | Acrylic acid (no β-ethoxy group; cannot undergo ethoxy → hydroxy conversion) |
| Quantified Difference | Qualitative functional capability: ethoxyacrylic acid enables synthesis of hydroxyacrylato-containing complexes; acrylic acid does not. |
| Conditions | Reaction with cis-diamminediiodo platinum(II); product characterized by elemental analysis, IR, ¹H NMR, ¹³C NMR, HRMS. |
Why This Matters
For researchers developing platinum-based chemotherapeutics, 3-ethoxyacrylic acid provides a structurally distinct entry to hydroxyacrylato ligand architectures that simpler acrylic acids cannot furnish.
- [1] Shu YZ, Lin J, Zhu BQ, et al. Synthesis and Antitumor Activity of (3-Hydroxyacrylato-O,O′) Diammineplatinum(II). Pharmaceutical Fronts. 2021. View Source
- [2] Shu YZ, Lin J, Zhu BQ, et al. Synthesis and Antitumor Activity of (3-Hydroxyacrylato-O,O′) Diammineplatinum(II). Pharmaceutical Fronts. 2021; MTT assay results described in abstract. View Source
